![molecular formula C9H13NO B3339273 1-(3,5-Dimethylpyridin-4-yl)ethanol CAS No. 90642-85-6](/img/structure/B3339273.png)
1-(3,5-Dimethylpyridin-4-yl)ethanol
Overview
Description
1-(3,5-Dimethylpyridin-4-yl)ethanol is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol. This compound is also known as DMPE and has a variety of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpyridin-4-yl)ethanol is not fully understood. However, it is believed to act as a stabilizer for various chemical reactions and to enhance the solubility of certain compounds. DMPE is also thought to have antioxidant properties that may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
1-(3,5-Dimethylpyridin-4-yl)ethanol has been shown to have a variety of biochemical and physiological effects. It has been found to enhance the solubility of various compounds and to act as a stabilizer for chemical reactions. DMPE has also been shown to have antioxidant properties and may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,5-Dimethylpyridin-4-yl)ethanol in lab experiments include its ability to enhance the solubility of compounds and to act as a stabilizer for chemical reactions. DMPE is also relatively easy to synthesize and is readily available. However, the limitations of using DMPE include its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving 1-(3,5-Dimethylpyridin-4-yl)ethanol. One area of research could focus on the antioxidant properties of DMPE and its potential use in the treatment of oxidative stress-related diseases. Another area of research could explore the use of DMPE as a surfactant in the preparation of nanoparticles and in the formation of micelles. Additionally, further studies could be conducted to better understand the mechanism of action of DMPE and its potential applications in various fields of science.
Scientific Research Applications
1-(3,5-Dimethylpyridin-4-yl)ethanol has a variety of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds and as a solvent for various chemical reactions. DMPE is also used as a surfactant in the preparation of nanoparticles and in the formation of micelles.
properties
IUPAC Name |
1-(3,5-dimethylpyridin-4-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5,8,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRVRRLQMFHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295688 | |
Record name | α,3,5-Trimethyl-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpyridin-4-yl)ethanol | |
CAS RN |
90642-85-6 | |
Record name | α,3,5-Trimethyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90642-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,3,5-Trimethyl-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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